molecular formula C17H19ClN4O B2931219 6-chloro-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)propyl]pyridazine-3-carboxamide CAS No. 1424472-03-6

6-chloro-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)propyl]pyridazine-3-carboxamide

Cat. No.: B2931219
CAS No.: 1424472-03-6
M. Wt: 330.82
InChI Key: RQYUPWHRIPBOMW-UHFFFAOYSA-N
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Description

The compound “6-chloro-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)propyl]pyridazine-3-carboxamide” is a complex chemical compound . It contains a 1,2,3,4-tetrahydroisoquinoline (THIQ) structural motif, which is an important class in isoquinoline alkaloids . THIQ based compounds are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .


Synthesis Analysis

The synthesis of THIQ based compounds has garnered significant attention in the scientific community . Traditional approaches to the synthesis of C (1)-substituted THIQs include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C (sp3)–H bond of THIQ with various nucleophiles have been explored .


Molecular Structure Analysis

The molecular structure of THIQ based compounds can be analyzed using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques provide information about the compound’s molecular geometry, connectivity of atoms, and molecular mass.


Chemical Reactions Analysis

The chemical reactions that THIQ based compounds can undergo are of significant interest . In particular, reactions involving isomerization of iminium intermediate (exo/endo isomerization) are highlighted .

Mechanism of Action

THIQ based compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders . Some studies suggest that structurally related tetrahydroisoquinoline derivatives might exhibit kinase inhibitory activity. Kinases are enzymes involved in various cellular processes, and their dysregulation is linked to several diseases, including cancer.

Properties

IUPAC Name

6-chloro-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)propyl]pyridazine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4O/c1-12(10-19-17(23)15-6-7-16(18)21-20-15)22-9-8-13-4-2-3-5-14(13)11-22/h2-7,12H,8-11H2,1H3,(H,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQYUPWHRIPBOMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=NN=C(C=C1)Cl)N2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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